molecular formula C14H12INO2 B3686510 N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide

N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide

Cat. No.: B3686510
M. Wt: 353.15 g/mol
InChI Key: VAIXIZFTTTWTLH-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide is an organic compound that features a benzamide core with a hydroxymethyl group at the ortho position of the phenyl ring and an iodine atom at the meta position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 3-iodobenzoic acid.

    Amide Bond Formation: The amide bond is formed through a condensation reaction between the amine group of 2-(hydroxymethyl)aniline and the carboxylic acid group of 3-iodobenzoic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide is unique due to the presence of both the hydroxymethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIXIZFTTTWTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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